N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide)
Description
Properties
IUPAC Name |
2-chloro-N-[5-[(2-chloroacetyl)amino]pentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2N2O2/c10-6-8(14)12-4-2-1-3-5-13-9(15)7-11/h1-7H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXCHVUPKCXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCl)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955251 | |
| Record name | N,N'-(Pentane-1,5-diyl)bis(2-chloroethanimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33619-33-9 | |
| Record name | NSC58836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Pentane-1,5-diyl)bis(2-chloroethanimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(pentane-1,5-diyl)bis(2-chloroacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The foundational laboratory method involves a nucleophilic acyl substitution reaction between pentane-1,5-diamine and 2-chloroacetyl chloride. The primary amine groups of pentane-1,5-diamine react sequentially with the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming two amide bonds while liberating hydrogen chloride (Figure 1).
Critical stoichiometric parameters :
- Molar ratio of 1:2 (pentane-1,5-diamine : 2-chloroacetyl chloride) for complete bis-acylation
- 5-10% molar excess of 2-chloroacetyl chloride to compensate for volatility losses
Solvent Systems and Temperature Control
Optimal reaction performance requires aprotic solvents with moderate polarity to dissolve both reactants while minimizing side reactions:
| Solvent | Dielectric Constant (ε) | Reaction Temperature | Acylation Completion Time |
|---|---|---|---|
| Dichloromethane | 8.93 | 0-5°C | 4-6 hours |
| Tetrahydrofuran | 7.58 | 15-20°C | 3-5 hours |
| Acetonitrile | 37.5 | 0°C | 8-10 hours |
Lower temperatures (0-5°C) in dichloromethane suppress oligomerization and N-chloroacetyl over-substitution. The exothermic nature of the reaction (-ΔH ≈ 85 kJ/mol) necessitates jacketed reactors with circulating coolant.
Stepwise Procedural Protocol
- Inert atmosphere establishment : Purge reaction vessel with nitrogen/argon (3× vacuum-refill cycles)
- Solvent charging : Add 500 mL dichloromethane per mole of pentane-1,5-diamine
- Amine dissolution : Introduce pentane-1,5-diamine (1 mol) under vigorous stirring (600 rpm)
- Chloroacetyl chloride addition : Slowly drip 2-chloroacetyl chloride (2.1 mol) via pressure-equalized funnel over 45 minutes
- Post-addition stirring : Maintain at 0°C for 4 hours followed by 2 hours at room temperature
- Acid scavenging : Wash organic phase with 5% sodium bicarbonate (3×200 mL)
- Drying : Anhydrous magnesium sulfate (150 g/L solvent)
- Solvent removal : Rotary evaporation at 30°C (15 mmHg)
Purification and Characterization
Crude product purification employs sequential techniques:
Recrystallization optimization :
| Solvent Pair | Ratio | Yield | Purity (HPLC) |
|---|---|---|---|
| Ethyl acetate/Hexane | 1:3 | 78% | 99.2% |
| Dichloromethane/Ether | 1:5 | 82% | 98.7% |
| Chloroform/Petroleum ether | 1:4 | 75% | 99.5% |
Spectroscopic validation :
- ¹H NMR (400 MHz, CDCl₃): δ 4.02 (s, 4H, CH₂Cl), 3.28 (t, J=6.8 Hz, 4H, NCH₂), 1.56 (quin, J=7.2 Hz, 2H, central CH₂), 1.38 (m, 4H, peripheral CH₂)
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (N-H bend)
Industrial-Scale Production
Continuous Flow Reactor Design
Modern manufacturing utilizes continuous flow systems to enhance safety and yield:
Reactor parameters :
- Tubular reactor (316L stainless steel, 50 m × 2.5 cm ID)
- Residence time: 12 minutes
- Pressure: 8 bar
- Temperature gradient: 5°C → 25°C over reactor length
Productivity metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Daily output | 50 kg | 220 kg |
| Solvent consumption | 8 L/kg | 3.5 L/kg |
| Energy expenditure | 45 kWh/kg | 18 kWh/kg |
Crystallization Engineering
Industrial purification employs anti-solvent crystallization with real-time PAT (Process Analytical Technology):
Crystallization profile :
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Anti-solvent | n-Heptane |
| Cooling rate | 2°C/min |
| Final temperature | -15°C |
| Mean crystal size | 150-200 μm |
| Polymorph control | Form II |
Quality Control Protocols
Stringent specifications ensure pharmaceutical-grade material:
| Test | Acceptance Criteria | Method |
|---|---|---|
| Assay | 98.0-101.0% | HPLC (USP <621>) |
| Chloride content | ≤200 ppm | Ion chromatography |
| Heavy metals | ≤10 ppm | ICP-MS |
| Residual solvents | Class 2 limits | GC-MS |
Comparative Method Analysis
Alternative Route: Solid-Phase Synthesis
Emerging methodologies employ polymer-supported reagents to simplify purification:
Resin-bound protocol :
- Load pentane-1,5-diamine onto Wang resin (2.2 mmol/g)
- Perform iterative acylation with 2-chloroacetic acid/HATU
- Cleave with TFA/DCM (95:5)
Performance metrics :
- Overall yield: 68%
- Purity: 97.3%
- Processing time: 14 hours
Microwave-Assisted Synthesis
Accelerated reaction kinetics through dielectric heating:
| Condition | Conventional | Microwave (150W) |
|---|---|---|
| Reaction time | 6 hours | 35 minutes |
| Yield | 82% | 88% |
| Side products | 4.2% | 1.8% |
Challenges and Mitigation Strategies
Key synthesis challenges :
- Exothermicity control : Implement segmented cooling zones (-5°C → 10°C)
- Chloroacetyl hydrolysis : Maintain anhydrous conditions (H₂O <50 ppm)
- Diamine oligomerization : Use high dilution conditions (0.1 M)
Stability considerations :
- Store under nitrogen at 2-8°C
- Protect from UV light (amber glass containers)
- Limit exposure to basic conditions (pH <8)
Chemical Reactions Analysis
Types of Reactions
N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 2-chloroacetamide groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: The compound can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides, where the chlorine atoms have been replaced by the nucleophiles.
Hydrolysis: The major products are pentane-1,5-diamine and 2-chloroacetic acid.
Reduction: The major products are the corresponding amines.
Scientific Research Applications
N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) involves its ability to act as an electrophile due to the presence of the 2-chloroacetamide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide)
- CAS No.: 33619-33-9
- Molecular Formula : C₉H₁₄Cl₂N₂O₂
- Structure : Comprises two 2-chloroacetamide groups linked via a flexible pentane-1,5-diyl spacer.
Synthesis: Prepared by reacting 1,5-diaminopentane with 2-chloroacetyl chloride under controlled conditions, followed by purification . This method is analogous to the synthesis of aromatic bis-chloroacetamides (e.g., phenylene derivatives) but uses aliphatic diamines .
Structural Analogues with Varying Alkyl Spacers
N,N'-(Butane-1,4-diyl)bis(2-chloroacetamide)
- CAS No.: Not explicitly provided, but referenced in .
- Structure : Shorter butane-1,4-diyl spacer.
- Key Differences :
- Reduced chain length decreases molecular flexibility compared to the pentane analogue.
- Lower molecular weight may influence solubility and reactivity.
N,N'-(2-Methyl-1,5-pentanediyl)bis-octadecanamide
- CAS No.: 141102-21-8 .
- Structure : Branched methyl group on the pentane spacer, with long-chain octadecanamide substituents.
- Key Differences :
- Bulkier substituents increase steric hindrance, reducing reactivity.
- Higher hydrophobicity due to long alkyl chains.
Aromatic Spacer Analogues
N,N'-(1,4-Phenylene)bis(2-chloroacetamide)
- CAS No.: 2653-08-9 .
- Structure : Rigid aromatic 1,4-phenylene spacer.
- Key Differences :
N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide)
- CAS No.: Not provided, but referenced in .
- Structure : Sulfonyl-bridged phenylene spacer.
- Key Differences: Sulfonyl group introduces polarity and hydrogen-bonding capacity. Potential for enhanced thermal stability due to rigid sulfone linkage.
Functional Group Variations
Chloroacetamides with Heterocyclic Substituents
- Examples : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor; CAS 15972-60-8) .
- Key Differences :
- Bulky aromatic substituents enhance pesticidal activity but reduce solubility.
- Methoxymethyl group increases hydrolytic stability compared to simple alkyl spacers.
N,N'-(Pentane-1,5-diyl)bis(2,3-dihydroxybenzamide)
- Structure : Hydroxyl groups replace chloro substituents .
- Key Differences: Increased hydrogen-bonding capacity improves solubility in aqueous media. Potential for metal chelation, relevant in medicinal chemistry.
Physicochemical and Crystallographic Properties
Biological Activity
N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article delves into its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) belongs to the class of chloroacetamides, which are recognized for their diverse biological activities. The compound's structure features two chloroacetamide groups linked by a pentane-1,5-diyl chain. This configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that chloroacetamides exhibit significant antimicrobial properties. A study focusing on various N-substituted phenyl-2-chloroacetamides indicated that the position and type of substituents on the phenyl ring greatly influence their effectiveness against different microbial strains. The findings suggest that compounds with halogenated substituents show enhanced lipophilicity, facilitating their penetration through cell membranes and increasing their antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |
|---|---|---|---|---|
| N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) | Moderate | High | High | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Low | Very High | Very High | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | High | High | Low |
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity of newly synthesized compounds based on their chemical structure. The analysis indicates that specific structural features correlate with increased antimicrobial activity. For instance, compounds with higher lipophilicity and specific halogen substitutions were found to be more effective against Gram-positive strains .
Case Studies
A notable case study involved the synthesis and evaluation of various chloroacetamides, including N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide). The study confirmed that this compound exhibited potent activity against MRSA and other Gram-positive bacteria while showing moderate effectiveness against Gram-negative bacteria like E. coli. This highlights its potential as a therapeutic agent in combating resistant bacterial infections .
The mechanism through which N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .
Q & A
Basic: What are the established synthetic routes for N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide)?
The compound can be synthesized via a two-step approach:
Amide Coupling : React 1,5-diaminopentane with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Maintain stoichiometric control (2:1 molar ratio of 2-chloroacetyl chloride to diamine) to avoid over-acylation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Confirm purity via HPLC or melting point analysis.
Key Considerations : Monitor reaction temperature (0–5°C initially to control exothermicity) and protect from moisture to prevent hydrolysis of the chloroacetamide groups.
Basic: How is the structural integrity of N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) validated experimentally?
- Nuclear Magnetic Resonance (NMR) : -NMR should show singlet peaks for the two equivalent chloroacetamide methylene groups (δ ~4.0–4.2 ppm) and characteristic signals for the pentane-diyl chain (δ ~1.4–1.8 ppm for –CH– groups) .
- X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX software ) confirms bond lengths (C–Cl ~1.79 Å, C=O ~1.22 Å) and dihedral angles between amide groups and the central chain. Hydrogen-bonding patterns (N–H···O) stabilize the crystal lattice .
Basic: What solvent systems are optimal for dissolving N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide)?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or alcohols. For biological assays, prepare stock solutions in DMSO (≤5% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via sonication or co-solvent systems (e.g., DMSO:water 1:4) .
Advanced: How does the crystal packing of N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) influence its physicochemical properties?
The crystal structure (space group P2/c) reveals a layered network stabilized by intermolecular N–H···O and C–H···O hydrogen bonds. The chloroacetamide groups adopt a twisted conformation relative to the pentane backbone (dihedral angles ~21°–81°), affecting melting point (mp ~180–185°C) and hygroscopicity. This packing arrangement may limit diffusion in solid-state reactions .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for chloroacetamide derivatives?
- Comparative Crystallography : Analyze analogs (e.g., phenyl-substituted bis-chloroacetamides ) to identify critical bond angles or torsion angles that modulate bioactivity.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites (e.g., chloro groups as electrophilic centers) .
- Biological Assay Optimization : Use dose-response curves to distinguish between direct target engagement and non-specific cytotoxicity, especially in enzyme inhibition studies .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : The chloroacetamide moiety hydrolyzes in alkaline conditions (pH >9), forming glycolic acid derivatives. Use neutral buffers (e.g., PBS, pH 7.4) for long-term storage .
- Thermal Stability : Decomposition occurs above 200°C (TGA data). For reactions above 100°C, employ inert atmospheres (N/Ar) to prevent oxidative degradation .
Advanced: What computational methods predict the reactivity of N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) in nucleophilic substitution reactions?
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO/water mixtures to predict reaction sites.
- Docking Studies : Use AutoDock Vina to model interactions with biological nucleophiles (e.g., cysteine thiols in enzymes) .
- Reactivity Indices : Calculate Fukui indices (via DFT) to identify electrophilic centers susceptible to nucleophilic attack .
Advanced: How do spectroscopic and chromatographic artifacts arise during analysis, and how are they mitigated?
- NMR Artifacts : Residual solvent peaks (e.g., DMSO-d at δ 2.50 ppm) may overlap with compound signals. Use deuterated chloroform (CDCl) for clearer spectra .
- HPLC Artifacts : Column degradation (C18 phases) can cause peak tailing. Pre-condition columns with mobile phases containing 0.1% trifluoroacetic acid to improve resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
